N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound containing nitrogen. The compound also features a chloro and methyl substituent on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with a quinoline derivative. One common method involves the use of acetic acid as a solvent, where 3-chloro-4-methylaniline reacts with a quinoline derivative under controlled conditions to form the desired amide compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro substituent on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a similar structure but with a nitro group on the benzamide moiety.
N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide: This compound features a formyl group on the phenoxyacetamide moiety.
Uniqueness
N-(3-Chloro-4-methylphenyl)-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific quinoline ring system and the presence of both chloro and methyl substituents on the phenyl ring
Properties
CAS No. |
853319-15-0 |
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Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C17H17ClN2O/c1-12-8-9-14(11-15(12)18)19-17(21)20-10-4-6-13-5-2-3-7-16(13)20/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,21) |
InChI Key |
ZSPBOPUKRXELMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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